Cas no 1506674-68-5 (3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile)

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-chloro-β-hydroxybenzenepropanenitrile
- 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
- EN300-1910269
- 1506674-68-5
- AKOS020166669
-
- インチ: 1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3H2
- InChIKey: OZYLGLVTLWFXKL-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(=CC=1Br)Cl)(O)CC#N
計算された属性
- せいみつぶんしりょう: 258.93995g/mol
- どういたいしつりょう: 258.93995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1910269-2.5g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1910269-10.0g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 10g |
$3376.0 | 2023-06-01 | ||
Enamine | EN300-1910269-1g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1910269-5g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1910269-0.05g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1910269-0.5g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1910269-5.0g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 5g |
$2277.0 | 2023-06-01 | ||
Enamine | EN300-1910269-10g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1910269-0.1g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1910269-1.0g |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile |
1506674-68-5 | 1g |
$785.0 | 2023-06-01 |
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrileに関する追加情報
Introduction to 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile (CAS No. 1506674-68-5)
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1506674-68-5, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates both bromo and chloro substituents on a phenyl ring, which are known to enhance its reactivity and utility in synthetic chemistry.
The presence of a nitrile group and a hydroxyl group in the side chain further contributes to the compound's versatility, making it a valuable intermediate in organic synthesis. Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional compounds in the design of drugs targeting various diseases. The 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile structure provides a scaffold that can be modified to develop molecules with enhanced pharmacological properties.
In the realm of drug discovery, the bromo and chloro substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule. These substituents can influence binding affinity to biological targets, making them essential for optimizing drug efficacy. The hydroxyl group, on the other hand, offers a site for further functionalization, allowing chemists to introduce additional pharmacophores or improve solubility characteristics.
Recent studies have demonstrated the utility of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The nitrile group can be converted into other functional groups such as carboxylic acids or amides, which are common motifs in drug molecules. Moreover, the phenyl ring can serve as a platform for developing molecules with specific binding interactions with protein targets.
The compound's potential in medicinal chemistry is further underscored by its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel analogs with improved pharmacokinetic profiles. For instance, derivatives of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile have shown promise in preclinical studies as inhibitors of enzymes involved in metabolic pathways relevant to diabetes and obesity.
The synthesis of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile involves multi-step organic reactions that highlight its complexity and synthetic challenge. Advanced synthetic methodologies, including cross-coupling reactions and nucleophilic substitutions, are often employed to construct its intricate framework. The precision required in these synthetic processes underscores the compound's importance in high-value chemical research.
From a regulatory perspective, the handling and use of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile must adhere to stringent safety protocols due to its reactive nature. However, its applications in pharmaceutical research justify these measures, given its potential to contribute to life-saving therapies. The compound's role in academic and industrial research continues to expand, driven by ongoing discoveries in drug development.
The future prospects of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile are promising, with researchers exploring new synthetic routes and applications. Its unique structural features make it a versatile building block for developing innovative therapeutic agents. As our understanding of biological targets advances, so too will the demand for specialized compounds like this one.
In conclusion, 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile (CAS No. 1506674-68-5) represents a significant advancement in pharmaceutical chemistry. Its multifunctional structure and potential applications make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new ways to utilize this compound, its importance in medicinal chemistry is sure to grow.
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